Cas no 13480-36-9 (4-methylmorpholine-2,6-dione)

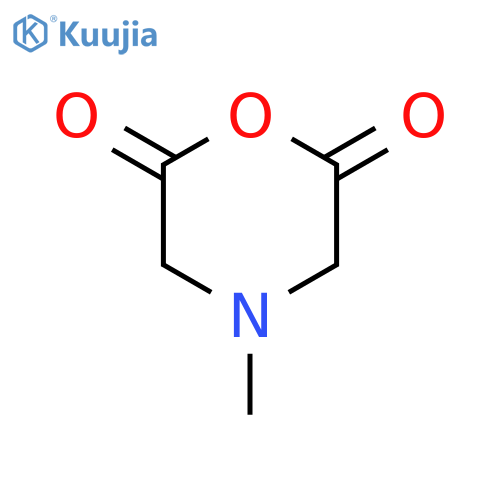

4-methylmorpholine-2,6-dione structure

商品名:4-methylmorpholine-2,6-dione

CAS番号:13480-36-9

MF:C5H7NO3

メガワット:129.113981485367

MDL:MFCD18886023

CID:1237062

PubChem ID:329764882

4-methylmorpholine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 2,6-Morpholinedione, 4-methyl-

- 4-methyl-2,6-Morpholinedione

- 4-Methylmorpholine-2,6-dione

- MIDA anhydride

- (N-methylimino)diacetic acid anhydride

- 4-Methylmorpholine-2,6-dione 97%

- MFCD18886023

- SCHEMBL3390306

- DTXSID00558874

- FGQJBZHMORPBRR-UHFFFAOYSA-N

- AS-75668

- CS-0163445

- 4-Methylmorpholine-2,6-dione, 97%

- DA-11859

- AKOS013090337

- N-methyliminodiacetic acid anhydride

- SY293494

- D93073

- 13480-36-9

- 4-methylmorpholine-2,6-dione

-

- MDL: MFCD18886023

- インチ: InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3

- InChIKey: FGQJBZHMORPBRR-UHFFFAOYSA-N

- ほほえんだ: CN1CC(=O)OC(=O)C1

計算された属性

- せいみつぶんしりょう: 129.042593085g/mol

- どういたいしつりょう: 129.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- ゆうかいてん: 41-45 °C

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c

4-methylmorpholine-2,6-dione セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-39

-

危険物標識:

4-methylmorpholine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 245515-1g |

4-Methylmorpholine-2,6-dione |

13480-36-9 | 95% | 1g |

$33.00 | 2024-07-19 | |

| Chemenu | CM328615-5g |

4-methylmorpholine-2,6-dione |

13480-36-9 | 95%+ | 5g |

$83 | 2021-08-18 | |

| TRC | M354843-50mg |

4-methylmorpholine-2,6-dione |

13480-36-9 | 50mg |

$ 70.00 | 2022-06-03 | ||

| Chemenu | CM328615-25g |

4-methylmorpholine-2,6-dione |

13480-36-9 | 95%+ | 25g |

$248 | 2021-08-18 | |

| AK Scientific | AMTGC491-1g |

4-Methylmorpholine-2,6-dione |

13480-36-9 | 97% | 1g |

$110 | 2025-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58720-25g |

4-Methylmorpholine-2,6-dione |

13480-36-9 | 97% | 25g |

¥2487.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1194541-5g |

4-Methylmorpholine-2,6-dione |

13480-36-9 | 97% | 5g |

$120 | 2024-07-29 | |

| eNovation Chemicals LLC | D575018-5g |

4-METHYLMORPHOLINE-2,6-DIONE |

13480-36-9 | 95% | 5g |

$225 | 2024-08-03 | |

| AK Scientific | AMTGC491-50mg |

4-Methylmorpholine-2,6-dione |

13480-36-9 | 97% | 50mg |

$49 | 2025-02-18 | |

| Chemenu | CM328615-5g |

4-methylmorpholine-2,6-dione |

13480-36-9 | 95%+ | 5g |

$83 | 2023-01-10 |

4-methylmorpholine-2,6-dione 関連文献

-

Ang Fu,Chuanjing Xu,Jiande Lin,Yu Su,Haitang Zhang,De-Yin Wu,Xiaozheng Zhang,Meng Xia,Zhongru Zhang,Jianming Zheng,Yong Yang J. Mater. Chem. A 2023 11 3703

-

Debasis Aich,Parveen Kumar,Debraj Ghorai,Kanak Kanti Das,Santanu Panda Chem. Commun. 2022 58 13298

13480-36-9 (4-methylmorpholine-2,6-dione) 関連製品

- 2644-21-5(Glycine, N,N-diethyl-,ethyl ester)

- 4441-15-0(morpholin-2-one)

- 18424-96-9(4-Methylmorpholin-2-one)

- 23911-25-3(Ethylenediaminetetraacetic Acid Dianhydride)

- 3235-82-3(Ethyl 2-morpholinoacetate)

- 23911-26-4(NSC 379317)

- 35855-10-8(methyl 2-(morpholin-4-yl)acetate)

- 33229-89-9(Ethyl 2-(dimethylamino)acetate)

- 33658-49-0(4-Morpholineaceticacid, 2,6-dioxo-)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13480-36-9)4-methylmorpholine-2,6-dione

清らかである:99%

はかる:25g

価格 ($):378.0